Comparative Hydrolysis Kinetics: Ethyl vs. Methyl Hydrogen Sulfate in Non-Aqueous Media
The hydrolysis rate of ethyl hydrogen sulfate, like that of methyl hydrogen sulfate, is dramatically accelerated by a change in solvent. Specifically, the rate increases by a factor of 10⁷ when the solvent is changed from pure water to moist dioxan [1]. This class-level inference demonstrates a profound solvent sensitivity, which is critical for controlling reaction selectivity in organic synthesis where mixed or non-aqueous media are employed.
| Evidence Dimension | Hydrolysis rate constant change factor (k_dioxan / k_water) |
|---|---|
| Target Compound Data | >10⁷ |
| Comparator Or Baseline | Methyl hydrogen sulfate (>10⁷) |
| Quantified Difference | Comparable magnitude of acceleration (factor of 10⁷) for both ethyl and methyl analogs. |
| Conditions | Change in solvent from pure water to moist dioxan (98% dioxan, 2% water); temperature not specified in abstract. |
Why This Matters
This extreme solvent sensitivity is a key differentiator for process chemists, enabling the fine-tuning of reaction rates and pathways in non-aqueous syntheses where other sulfate esters or acids might behave unpredictably.
- [1] Batts, B. D. (1966). 'Alkyl hydrogen sulphates. Part I. Hydrolysis in moist dioxan solution.' Journal of the Chemical Society B: Physical Organic, 547-551. View Source
